(5-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-14-9-12(18)5-8-15(14)21-17(10)16(19)11-3-6-13(20-2)7-4-11/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPXEDRLTIMQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the substituents introduced.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (5-amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves several steps:
- Formation of Benzofuran Derivatives : The initial step may include the cyclization of appropriate precursors such as substituted salicylaldehydes and acetophenones.
- Introduction of Functional Groups : Subsequent reactions introduce amino and methoxy functionalities, which are crucial for the compound's biological activity.
- Purification and Characterization : The final product is purified using techniques such as column chromatography and characterized by spectroscopic methods like NMR and mass spectrometry.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications at specific positions on the benzofuran ring can enhance cytotoxicity:
- Case Study : A series of amino-substituted benzofuran derivatives were synthesized and tested for their antiproliferative activity. The introduction of a methyl group at the C–3 position significantly increased potency compared to unsubstituted analogs .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that certain derivatives show promising results against both bacterial and fungal strains:
- Case Study : A derivative of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans in preliminary tests .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antiproliferative | Various Cancer Cell Lines | 10 - 30 |
| Derivative A | Antibacterial | Staphylococcus aureus | 15 |
| Derivative B | Antifungal | Candida albicans | 20 |
Mechanism of Action
The mechanism of action of (5-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Core Structure Variations
The following table compares the target compound with structurally related benzofuran and heterocyclic methanones:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| (5-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone | Benzofuran-2-yl | 3-CH₃, 5-NH₂, 4-OCH₃ | ~281.3 | Hypothesized high polarity, stable HOMO-LUMO gap | — |
| (4,7-Dichloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (27d) | Benzofuran-3-yl | 4-Cl, 7-Cl, 2-CH₂CH₃, 4-OCH₃ | 349.2 | 82% synthesis yield; potential transthyretin binding | |
| (5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone | Indolizin-3-yl | 5-NH₂, 1-C₆H₅, 4-OCH₃ | ~347.4 | Solvent-dependent dipole moments; ∆E(HOMO-LUMO) = -7.328 eV | |
| 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone | Benzothiophen-3-yl | 6-OH, 2-C₆H₄OH, 4-OCH₃ | 376.4 | High aromaticity; potential antioxidant activity |
Key Observations :
- Substituent Position : The 2-yl vs. 3-yl ketone attachment (benzofuran) alters electronic conjugation. For example, 3-yl derivatives (e.g., 27d) exhibit higher synthetic yields (82–95%) compared to hypothetical 2-yl analogs .
- Electron-Donating Groups: The amino group (NH₂) in the target compound increases polarity and solvation effects, similar to the indolizin derivative studied in –7, which showed significant Stokes shifts in polar solvents .
- Halogen vs. Alkyl Substituents: Chloro groups (e.g., 27d) enhance lipophilicity but reduce solubility compared to methyl or amino groups .
Electronic and Photophysical Properties
The indolizin analog (–7) provides insights into the electronic behavior of methanone derivatives:
- Dipole Moments : Ground-state dipole moments (µg) and excited-state dipole moments (µe) were solvent-dependent, with µe > µg in polar solvents due to enhanced solvation in the excited state .
- HOMO-LUMO Gap : A ∆E of -7.328 eV (indolizin analog) suggests high stability and reactivity, likely applicable to the benzofuran target due to similar electron-donating substituents .
Data Tables
Table 1: Substituent Effects on Benzofuran Methanones
Table 2: Dipole Moments of Indolizin Analog (–7)
| Solvent Polarity (F(ε,n)) | µg (Debye) | µe (Debye) | ∆µ (µe – µg) |
|---|---|---|---|
| Low | 5.2 | 8.1 | +2.9 |
| High | 6.8 | 12.4 | +5.6 |
Biological Activity
(5-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and the implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives and aldehydes under acidic conditions.
- Amination : The introduction of the amino group at the 5-position is performed via nucleophilic substitution.
- Methoxyphenyl Substitution : The methoxyphenyl group is introduced using Friedel-Crafts acylation or electrophilic aromatic substitution methods.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
- Case Study : A study demonstrated that modifications in the benzofuran structure influence its antitumor activity, with specific substitutions leading to enhanced efficacy against cancer cells .
Antibacterial and Antiviral Activity
The compound has also been evaluated for its antibacterial and antiviral properties. Preliminary data suggest that it may inhibit bacterial growth and exhibit antiviral effects, although further studies are required to confirm these findings.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways.
- Gene Expression Alteration : The compound may influence gene expression related to cell proliferation and apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can provide insights into structure-activity relationships.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino and methoxy groups | Anticancer, antibacterial |
| (6-Amino-3-methylbenzofuran-2-yl)(4-hydroxyphenyl)methanone | Hydroxy instead of methoxy | Lower anticancer activity |
| (6-Amino-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone | Chlorine substituent | Varies in antibacterial activity |
Q & A
Basic: What are the recommended synthetic routes for (5-amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone?
The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. A standard method involves reacting substituted benzofuran precursors with 4-methoxybenzoyl chloride in the presence of Lewis acids (e.g., anhydrous AlCl₃) under inert conditions. Solvent selection is critical; toluene, DCM, or nitrobenzene are commonly used to optimize yield . Post-synthesis purification typically involves steam distillation to remove nitrobenzene (if used) and recrystallization from ethanol or ethyl acetate .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Employ a multi-technique approach:
- Spectroscopy : UV-Vis (to assess π→π* transitions in the benzofuran and methoxyphenyl moieties) , FTIR (C=O stretch ~1650–1700 cm⁻¹, NH₂ bands ~3300 cm⁻¹) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity >98% .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ at m/z 308.3) .
Advanced: How do electronic properties (e.g., dipole moments) influence this compound’s reactivity?
Ground and excited-state dipole moments can be determined via solvatochromic shifts in solvents of varying polarity (e.g., toluene vs. DMSO). Data from similar benzofuran-methanone derivatives suggest a dipole moment increase of ~2–3 Debye in excited states, which correlates with charge-transfer interactions. These properties guide solvent selection for photochemical applications . Computational methods (DFT/B3LYP) can predict electron density distribution, highlighting nucleophilic regions at the amino group and electrophilic sites at the carbonyl .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory)?
Discrepancies often arise from substituent effects and assay conditions. For example:
- Antifungal activity : Requires electron-withdrawing groups (e.g., halogens) on the benzofuran ring .
- Anti-inflammatory activity : Depends on methoxy group orientation and hydrogen-bonding capacity .
Validate findings using standardized assays (e.g., microdilution for antifungal activity, COX-2 inhibition for anti-inflammatory effects) and control for solvent interference (e.g., DMSO ≤1% v/v) .
Basic: What solvents are optimal for solubility and stability during storage?
The compound is stable in aprotic solvents (e.g., DMSO, DMF) at ≤−20°C for long-term storage . For short-term use, ethanol or acetonitrile is preferred. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the methanone group .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Introduce halogens at the 5-position of benzofuran to enhance bioactivity .
- Substituent effects : Replace 4-methoxyphenyl with 4-hydroxyphenyl to study hydrogen-bonding impacts on receptor binding .
- Methodology : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then assay against target proteins (e.g., fungal CYP51 or COX-2) using SPR or fluorescence polarization .
Advanced: What crystallographic techniques elucidate this compound’s solid-state behavior?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., O–H⋯O hydrogen bonds between methoxy and amino groups) and torsional angles between aromatic rings. For example, similar compounds exhibit dihedral angles of ~57° between benzofuran and methoxyphenyl planes, affecting packing efficiency . Synchrotron radiation can resolve weak interactions (e.g., C–H⋯π) critical for cocrystal design .
Basic: How to troubleshoot low yields in scaled-up synthesis?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of 4-methoxybenzoyl chloride to benzofuran precursor to account for side reactions .
- Catalyst recycling : Recover AlCl₃ via aqueous extraction (pH 7–8) to reduce costs .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from byproducts like unreacted precursors .
Advanced: What computational tools predict metabolic pathways for this compound?
Use in silico platforms (e.g., SwissADME, Schrödinger’s MetaSite) to identify metabolic hotspots:
- Phase I metabolism : Demethylation of the 4-methoxyphenyl group (CYP3A4-mediated) .
- Phase II metabolism : Glucuronidation at the amino group .
Validate predictions with LC-MS/MS analysis of hepatic microsome incubations .
Advanced: How do substituents affect photostability in UV/Vis applications?
Electron-donating groups (e.g., −OCH₃) enhance π-conjugation, reducing photodegradation. For example, 4-methoxyphenyl derivatives show 20% higher stability under UV irradiation (λ = 254 nm) compared to unsubstituted analogs. Use accelerated aging tests (ICH Q1B guidelines) with xenon arc lamps to simulate photolytic stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
